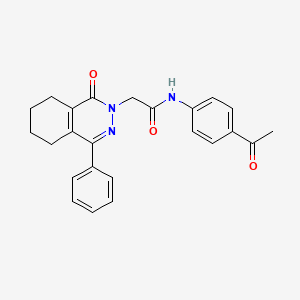![molecular formula C22H26N2O4 B4941581 N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4941581.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-4-methyl-2-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-4-methyl-2-quinolinamine, commonly known as DMQX, is a chemical compound that has been extensively studied for its pharmacological properties. It belongs to the class of quinoline derivatives and is a potent antagonist of glutamate receptors, specifically the AMPA receptor subtype. DMQX has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for scientific research.
Mechanism of Action
DMQX acts as a competitive antagonist of the AMPA receptor subtype, specifically targeting the glutamate-binding site. By binding to this site, DMQX prevents the activation of the receptor by glutamate, thereby inhibiting the downstream signaling pathways that are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
DMQX has been shown to have a wide range of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), the enhancement of long-term depression (LTD), and the modulation of synaptic transmission. It has also been shown to have neuroprotective effects in various animal models of neurological disorders, including epilepsy, ischemia, and traumatic brain injury.
Advantages and Limitations for Lab Experiments
DMQX has several advantages as a research tool, including its high potency and selectivity for the AMPA receptor subtype. It is also relatively easy to synthesize and has a long half-life, making it suitable for in vivo studies. However, DMQX also has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for research involving DMQX. One area of interest is the development of more selective and potent AMPA receptor antagonists, which could have therapeutic potential for neurological disorders. Another area is the study of the downstream signaling pathways that are affected by AMPA receptor inhibition, which could provide insights into the mechanisms of synaptic plasticity and memory formation. Finally, the use of DMQX in combination with other pharmacological agents could provide new avenues for the treatment of neurological disorders.
Synthesis Methods
The synthesis of DMQX involves several steps, starting with the reaction of 3,4-dimethoxyphenylacetonitrile with methylmagnesium bromide to form the corresponding ketone. This is then reacted with ethylmagnesium bromide to give the desired intermediate, which is further reacted with 2-chloro-4,5-dimethoxybenzyl chloride to form DMQX. The final product is obtained through purification by column chromatography.
Scientific Research Applications
DMQX has been extensively studied for its pharmacological properties and has found wide application in scientific research. It is primarily used as an antagonist of the AMPA receptor subtype, which is involved in the regulation of synaptic plasticity and memory formation. DMQX has been shown to have a potent inhibitory effect on this receptor, making it a valuable tool for studying the role of AMPA receptors in various physiological and pathological conditions.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-14-10-21(24-17-12-16(25-2)13-20(28-5)22(14)17)23-9-8-15-6-7-18(26-3)19(11-15)27-4/h6-7,10-13H,8-9H2,1-5H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFNOSBSPMWKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CC(=C2)OC)OC)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-4-methylquinolin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4941522.png)

![methyl 5-methyl-7-(2-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4941534.png)
![1-acetyl-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-piperidinamine](/img/structure/B4941540.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4941544.png)
![2-(4-fluorophenyl)-5-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B4941561.png)
![2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4941570.png)
![1-[3-(benzyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4941577.png)
![ethyl {2-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B4941590.png)

![2-(4-methylphenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4941598.png)
![{4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol](/img/structure/B4941604.png)